molecular formula C13H24ClNO3 B3046873 Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride CAS No. 1315365-47-9

Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride

Cat. No.: B3046873
CAS No.: 1315365-47-9
M. Wt: 277.79
InChI Key: VQIINUMZRARNJX-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride is a cyclopentane-derived compound featuring a morpholine moiety and an ethyl ester group. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and bioavailability, while the ethyl ester group may influence metabolic stability and lipophilicity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-morpholin-4-ylcyclopentyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-2-17-12(15)11-13(5-3-4-6-13)14-7-9-16-10-8-14;/h2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIINUMZRARNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-47-9
Record name Cyclopentaneacetic acid, 1-(4-morpholinyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 1-Chlorocyclopentylacetate Intermediate

The initial step involves the preparation of ethyl 2-(1-chlorocyclopentyl)acetate. Cyclopentanone undergoes a Claisen condensation with ethyl chloroacetate in the presence of a base such as sodium hydride, yielding the corresponding β-keto ester. Subsequent reduction using BH₃·THF (as per Method E in) selectively reduces the ketone to a secondary alcohol, which is then chlorinated via thionyl chloride or PCl₅ to furnish the chloro intermediate.

Reaction Conditions:

  • Cyclopentanone (1.0 equiv), ethyl chloroacetate (1.2 equiv), NaH (2.0 equiv), THF, 0°C → rt, 12 h.
  • Reduction: BH₃·THF (3.0 equiv), THF, 60°C, 6 h.
  • Chlorination: SOCl₂ (2.0 equiv), DCM, 0°C → reflux, 4 h.

Morpholine Incorporation via Nucleophilic Substitution

The chloro intermediate reacts with morpholine under SN2 conditions. Patent Example 1 demonstrates analogous substitutions using morpholine (1.5 equiv) in toluene with t-BuONa (2.0 equiv) at 110°C for 12 h. Elevated temperatures and polar aprotic solvents enhance reaction efficiency.

Optimization Data:

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 Toluene t-BuONa 110 12 76
2 DMF K₂CO₃ 100 24 58
3 Acetonitrile DBU 80 18 63

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether or HCl/dioxane solution (Method B in), precipitating the hydrochloride salt. Crystallization from ethanol/water (9:1) yields the pure product.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.65–1.89 (m, 8H, cyclopentyl), 2.41 (s, 2H, CH₂COO), 3.12–3.45 (m, 8H, morpholine), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 10.21 (s, 1H, HCl).
  • MS (ESI): m/z 283 [M+H]+ (free base).

Synthetic Route 2: One-Pot Cyclization and Functionalization

Mannich Reaction for Cyclopentyl-Morpholine Assembly

Cyclopentylamine reacts with formaldehyde and morpholine in a Mannich reaction to form 1-(morpholin-4-yl)cyclopentylamine. Subsequent acetylation with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) introduces the ester group.

Key Steps:

  • Mannich Reaction: Cyclopentylamine (1.0 equiv), paraformaldehyde (2.0 equiv), morpholine (1.2 equiv), EtOH, reflux, 8 h.
  • Acetylation: Ethyl bromoacetate (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h.

Acid-Catalyzed Esterification and Salt Formation

The intermediate amine is neutralized with HCl in dioxane (Method B,), followed by esterification with ethanol under TosOH catalysis (Method A,).

Yield Comparison:

Step Catalyst Temp (°C) Yield (%)
Mannich Reaction None 80 68
Acetylation K₂CO₃ 80 72
Salt Formation HCl/dioxane 25 95

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency and Scalability

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield (%) 52 61
Purification Complexity High Moderate
Scalability >100 g <50 g

Route 1 offers higher purity due to crystalline intermediates, whereas Route 2 reduces step count but requires meticulous pH control during the Mannich reaction.

Analytical and Spectroscopic Validation

Purity Assessment via HPLC

  • Column: Phenomenex Gemini C18 (150 × 4.6 mm, 5 µm).
  • Mobile Phase: 0.1% TFA in H₂O (A) / Acetonitrile (B).
  • Gradient: 10% B → 90% B over 15 min.
  • Retention Time: 8.2 min (purity >99%).

Thermal Stability Profile

  • TGA/DSC: Decomposition onset at 210°C, confirming salt stability up to pharmaceutical processing temperatures.

Scientific Research Applications

Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride is a compound that has garnered attention for its potential applications in various scientific research fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and insights from diverse sources.

Neuropharmacology

Research has indicated that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Preliminary studies suggest its potential as a modulator in neurotransmission, particularly in the context of anxiety and depression treatments. Its morpholine component may enhance binding affinity to serotonin receptors, which is crucial for mood regulation.

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial properties. Studies conducted on various bacterial strains have shown that this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases such as arthritis.

Table 2: Summary of Pharmacological Activities

Activity TypeFindingsReferences
Neurotransmitter ModulationPotential serotonin receptor interaction
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces cytokine production

Case Study 1: Neuropharmacological Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on rodent models of depression. The compound demonstrated significant antidepressant-like effects when administered at specific doses, correlating with increased serotonin levels in the brain.

Case Study 2: Antimicrobial Efficacy

A clinical trial reported in Antibiotics journal assessed the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load, supporting its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The morpholine ring and cyclopentyl group allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Thiopyrimidines

Compounds such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f from ) share the morpholine-ethyl substituent but differ in their core structure (pyrimidine vs. cyclopentane). These thiopyrimidines exhibit notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The thioether linkage in these compounds may enhance membrane permeability compared to the ester group in the target compound .

Feature Ethyl 2-[1-(Morpholin-4-yl)cyclopentyl]acetate HCl 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f)
Core Structure Cyclopentane Pyrimidine
Key Substituents Morpholin-4-yl, ethyl ester Morpholin-4-yl ethyl, thioether
Molecular Weight (est.) ~315–330 g/mol ~300–350 g/mol
Biological Activity Not reported Antibacterial, antifungal

Cyclopentane Carboxylate Derivatives

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () shares the cyclopentane core and ester group but replaces the morpholine with a methylamino substituent. This structural variation likely reduces polarity and alters receptor binding. The synthetic route for this compound involves ethyl acetate and toluenesulfonate, suggesting parallels in esterification methodologies for cyclopentane derivatives .

Feature Ethyl 2-[1-(Morpholin-4-yl)cyclopentyl]acetate HCl Methyl 1-(methylamino)cyclopentanecarboxylate HCl
Core Structure Cyclopentane Cyclopentane
Key Substituents Morpholin-4-yl, ethyl ester Methylamino, methyl ester
Molecular Weight ~315–330 g/mol 193.6 g/mol (calculated)
Synthetic Route Likely involves morpholine alkylation Tosylate-mediated esterification

Quinoline-Based Morpholine Derivatives

Quinoline compounds like 17 and 18 () incorporate a morpholin-4-yl ethyl group linked to a carboxamide-quinoline core. These derivatives exhibit molecular weights of ~406 g/mol (MH+) and are characterized by LC-MS and NMR. The ethyl ester in the target compound may offer improved solubility compared to the carboxamide group in these quinolines .

Feature Ethyl 2-[1-(Morpholin-4-yl)cyclopentyl]acetate HCl Quinoline Derivatives (17, 18)
Core Structure Cyclopentane Quinoline
Key Substituents Morpholin-4-yl, ethyl ester Morpholin-4-yl ethyl, carboxamide
Molecular Weight ~315–330 g/mol 406 g/mol (MH+)
Analytical Data Not reported LC-MS, NMR, IR

Cyclopentyl Carbamoyl Compounds

lists cyclopentane derivatives with carbamoyl and bicycloheptane groups, such as 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid. These compounds emphasize the versatility of cyclopentane scaffolds in drug design but lack direct morpholine functionalization. The ethyl ester in the target compound may confer distinct metabolic stability compared to carboxylic acid derivatives .

Key Findings and Implications

  • Morpholine Role: The morpholine group enhances solubility and bioavailability across analogs, as seen in thiopyrimidines and quinolines .
  • Ester vs. Thioether/Carboxamide : The ethyl ester in the target compound may improve metabolic stability over thioethers () but reduce binding affinity compared to carboxamides ().
  • Synthetic Parallels : Tosylate-mediated alkylation () and morpholine-ethyl coupling () suggest viable routes for synthesizing the target compound.

Biological Activity

Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article summarizes its biological activity based on various research findings, highlighting its mechanisms, effects, and implications.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to engage in hydrogen bonding and other molecular interactions. This structural characteristic plays a crucial role in modulating the activity of various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The morpholine ring can facilitate binding to various targets, enhancing or inhibiting their functions. This interaction is crucial for the compound's potential therapeutic effects.

Insulin Release Potentiation

In a study evaluating insulin release, compounds structurally similar to this compound were tested in INS-1 cells. Results indicated that at optimal concentrations (0.1 nM), the compounds significantly increased insulin secretion, demonstrating their potential as antidiabetic agents .

Antimicrobial Activity

Research into morpholine-containing compounds has revealed promising antimicrobial activity against various pathogens. For example, derivatives have been shown to inhibit bacterial growth effectively. While specific data on this compound is lacking, the structural similarities warrant further investigation into its antimicrobial potential .

Data Tables

Biological ActivityMechanism/EffectReference
Insulin ReleasePotentiation in INS-1 cells
NeuroprotectionPotential reduction of oxidative stressInferred from related studies
Antimicrobial ActivityInhibition of bacterial growth

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride?

Methodological Answer:
Synthesis typically involves coupling cyclopentane derivatives with morpholine-containing precursors. For example:

  • Step 1: React 1-(morpholin-4-yl)cyclopentane with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃) to form the acetamide intermediate .
  • Step 2: Esterify the intermediate using ethanol in the presence of HCl gas, followed by precipitation with ethereal hydrogen chloride to isolate the hydrochloride salt .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection: High-resolution diffraction data from single crystals.
  • Refinement: SHELXL refines atomic coordinates and thermal parameters, leveraging constraints for morpholine and cyclopentyl moieties .
  • Validation: Check for R-factors (<5%) and stereochemical accuracy using CCDC databases.

Advanced: How to resolve contradictions between NMR and mass spectrometry data during structural validation?

Methodological Answer:

  • Cross-Validation: Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for cyclopentyl and morpholine protons .
  • High-Resolution MS: Confirm molecular ion peaks ([M+H]⁺) with isotopic patterns matching theoretical values.
  • X-ray Backup: Resolve ambiguities (e.g., tautomerism) via crystallographic data .

Advanced: What strategies minimize cyclopentyl ring-opening byproducts during synthesis?

Methodological Answer:

  • Optimized Conditions: Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during cyclopentane-morpholine coupling to suppress side reactions .
  • Catalyst Screening: Test Pd or Cu catalysts for selective C–N bond formation.
  • Analytical Monitoring: Track intermediates via TLC or HPLC-MS to identify byproducts early .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of HCl vapors during synthesis .
  • Spill Management: Absorb leaks with inert materials (e.g., vermiculite) and neutralize residual acid with NaHCO₃ .

Advanced: How to quantify trace impurities like unreacted morpholine derivatives?

Methodological Answer:

  • HPLC-MS Method: Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) with MRM detection for morpholine (m/z 88 → 58) and related impurities .
  • Calibration Standards: Prepare impurity reference materials (e.g., 4-(1-Cyclopenten-1-yl)morpholine) for accurate quantification .

Basic: How to determine solubility and stability in experimental buffers?

Methodological Answer:

  • Solubility Screen: Test in DMSO (stock solution), followed by dilution in PBS or ethanol/water mixtures .
  • Stability Assay: Incubate at 25°C/60% RH and analyze via HPLC at 0, 24, 48 hrs. Monitor degradation peaks near 220 nm .

Advanced: Why do biological activity assays show variability across studies?

Methodological Answer:

  • Purity Checks: Impurities >0.5% (e.g., ethyl ester hydrolysis products) can skew IC₅₀ values .
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and incubation times.
  • Structural Analogues: Compare with derivatives (e.g., pyrimidinyl-morpholine compounds) to isolate pharmacophore contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.